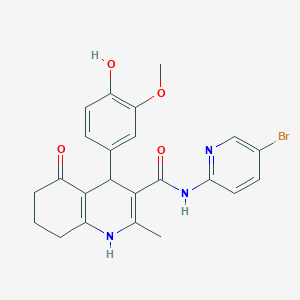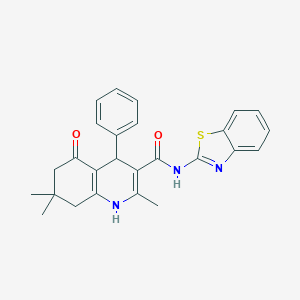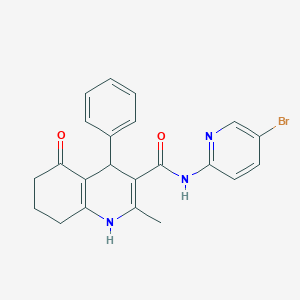![molecular formula C23H18N2OS B304305 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is not fully understood. However, it is believed to exert its inhibitory effects by binding to the active site of enzymes and preventing their normal function. This leads to a decrease in the activity of the enzymes and ultimately results in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is its broad-spectrum inhibitory activity against a wide range of enzymes. This makes it a versatile tool for studying various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to develop new synthetic methods to improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesis Methods
The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves a series of chemical reactions. The starting material is 2-bromo-5-chlorothiophene, which is reacted with 2-methylpyridine-3-boronic acid to form 2-(5-chloro-2-bromo-thiophen-3-yl)-pyridine. This intermediate is then reacted with 2-chloro-4'-bromobiphenyl to form the desired product. The final compound is obtained after purification by column chromatography.
Scientific Research Applications
The (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone compound has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including serine proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.
properties
Product Name |
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Molecular Formula |
C23H18N2OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H18N2OS/c24-20-18-13-17-7-4-8-19(17)25-23(18)27-22(20)21(26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8,24H2 |
InChI Key |
CBGPYJDHGQSUKP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)